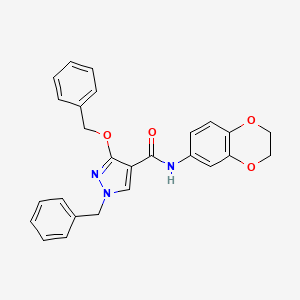![molecular formula C6H12O4 B2558093 [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol CAS No. 2219373-95-0](/img/structure/B2558093.png)
[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is an organic compound characterized by the presence of two hydroxymethyl groups attached to a 1,4-dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol typically involves the reaction of formaldehyde with 1,4-dioxane under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which subsequently undergoes further hydroxymethylation to yield the final product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at temperatures ranging from 60 to 80°C, with careful control of the pH to optimize yield and minimize side reactions.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of [2-(Formyl)-1,4-dioxan-2-yl]methanol or [2-(Carboxyl)-1,4-dioxan-2-yl]methanol.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be modified to produce compounds with potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as drug candidates. The compound’s ability to undergo various chemical modifications makes it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its hydroxymethyl groups provide reactive sites for polymerization, leading to the formation of materials with desirable properties.
Mecanismo De Acción
The mechanism of action of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with target molecules, facilitating binding and subsequent biological activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(Hydroxymethyl)-1,3-dioxan-2-yl]methanol
- [2-(Hydroxymethyl)-1,4-dioxane]
- [2-(Hydroxymethyl)-1,3-dioxane]
Uniqueness
[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is unique due to its dual hydroxymethyl groups attached to a 1,4-dioxane ring. This structure provides multiple reactive sites, allowing for diverse chemical modifications and applications. Compared to similar compounds, it offers greater versatility in synthetic and industrial processes.
Propiedades
IUPAC Name |
[2-(hydroxymethyl)-1,4-dioxan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-3-6(4-8)5-9-1-2-10-6/h7-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFWEUMPRZNBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2558010.png)
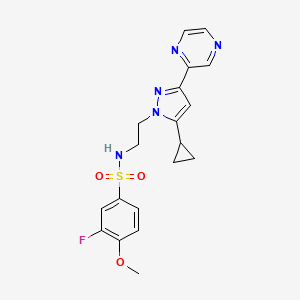
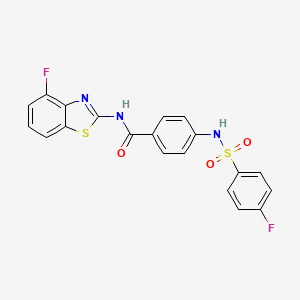
![N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2558020.png)
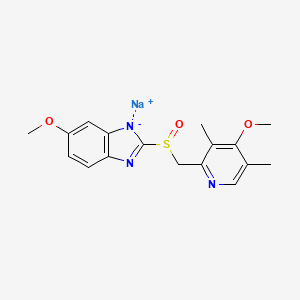
![4-(3,5-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2558023.png)
![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)
![4-(dimethylsulfamoyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2558025.png)
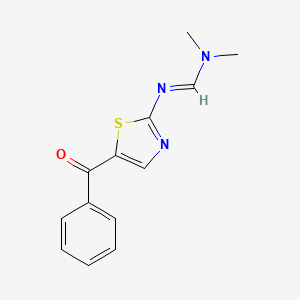

![3-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea](/img/structure/B2558029.png)
![3-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B2558030.png)
![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2558031.png)
